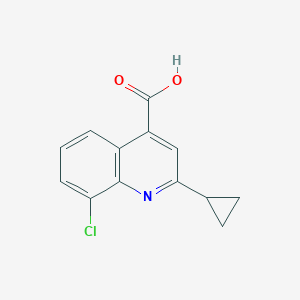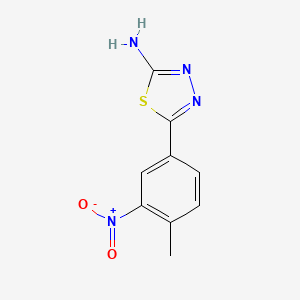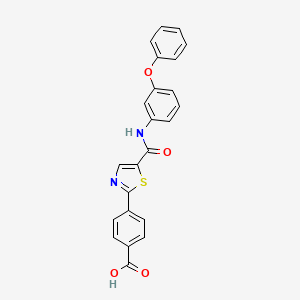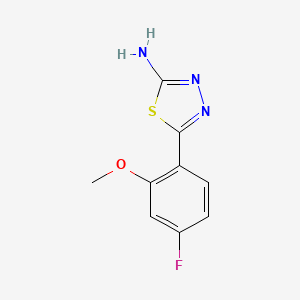![molecular formula C10H9N5 B13707738 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole are not extensively documented in the available literature.
Análisis De Reacciones Químicas
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented, but the compound’s structure suggests it could participate in typical reactions involving amino and imino groups. Major products formed from these reactions would depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or a probe in various biochemical assays and experiments. Its specific applications in chemistry, biology, medicine, and industry are not extensively documented, but its use in proteomics suggests it plays a role in understanding protein interactions and functions.
Mecanismo De Acción
The mechanism of action for 1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole is not well-documented in the available literature. given its use in proteomics research, it likely interacts with proteins or other biomolecules to help elucidate their structures and functions. The specific molecular targets and pathways involved would depend on the context of its use in research.
Comparación Con Compuestos Similares
1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
These compounds share structural similarities and may undergo similar chemical reactions. this compound is unique in its specific applications in proteomics research.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
1-imino-4H-pyrrolo[3,4-b]indole-3,7-diamine |
InChI |
InChI=1S/C10H9N5/c11-4-1-2-6-5(3-4)7-8(14-6)10(13)15-9(7)12/h1-3,14H,11H2,(H3,12,13,15) |
Clave InChI |
APERDJOBSCJPFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C3=C(N2)C(=NC3=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)

![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)




